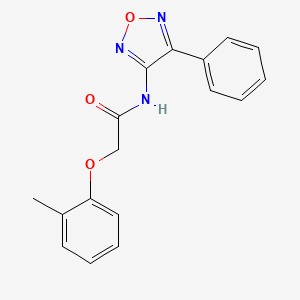

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-12-7-5-6-10-14(12)22-11-15(21)18-17-16(19-23-20-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWLNEABGBDXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS Number: 880791-82-2) is a compound that belongs to the oxadiazole family, which has drawn considerable attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is , with a molecular weight of 309.32 g/mol. The compound features a distinctive oxadiazole ring, which is known for its bioactivity.

| Property | Value |

|---|---|

| CAS Number | 880791-82-2 |

| Molecular Formula | C17H15N3O3 |

| Molecular Weight | 309.32 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound's structural characteristics allow it to exhibit significant activity against various pathogens. For instance, compounds with similar oxadiazole structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria through Minimum Inhibitory Concentration (MIC) assays.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of related oxadiazole compounds, various concentrations (50, 100, 150, and 200 μg/mL) were tested against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. The results indicated that these compounds effectively inhibited bacterial growth, suggesting that 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide may exhibit similar properties .

Anticancer Activity

The oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety have shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action

The anticancer activity is often attributed to the ability of oxadiazoles to interact with cellular targets involved in cancer progression. For example, they may inhibit specific kinases or modulate apoptotic pathways .

Research Findings

A review highlighted that derivatives of 1,3,4-oxadiazoles have been synthesized and screened for their cytotoxic effects across multiple cancer cell lines. The presence of specific substituents on the phenyl ring significantly influenced their potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Substituents on the phenyl ring and modifications to the oxadiazole core can enhance or diminish activity.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase cytotoxicity |

| Alkyl groups | Modulate solubility |

| Halogen substitutions | Alter binding affinity |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of oxadiazole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the incorporation of phenyl and methyl groups enhances the compound's interaction with biological targets, potentially leading to improved efficacy against various cancer types .

2. Antimicrobial Properties

The antimicrobial activity of 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has been explored in several studies. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This property makes it a candidate for the development of new antimicrobial agents .

3. Anti-inflammatory Effects

Recent studies suggest that oxadiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This application is particularly relevant in treating chronic inflammatory diseases where inflammation plays a critical role in disease progression .

Agricultural Applications

1. Pesticidal Activity

The compound's unique structure may also lend itself to agricultural applications as a pesticide or herbicide. Research into similar oxadiazole compounds has revealed their potential as effective agrochemicals due to their ability to disrupt pest physiology or inhibit plant pathogens .

2. Plant Growth Regulation

There is ongoing research into the use of such compounds as plant growth regulators. The modulation of growth processes can lead to enhanced crop yields and resistance to environmental stressors .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide make it a candidate for use in organic electronic devices. Its ability to act as a charge transport material could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry

Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Such modifications are crucial for developing advanced materials with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the structure-activity relationship (SAR) indicating that modifications on the phenyl ring could enhance anticancer efficacy .

Case Study 2: Antimicrobial Testing

In another investigation, various oxadiazole derivatives were tested against common bacterial strains. The results showed promising antibacterial activity comparable to standard antibiotics, suggesting potential for therapeutic applications in treating infections .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., oxadiazole protons at δ 8.5–9.0 ppm) and acetamide carbonyl signals (~168–170 ppm) .

- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in torsion angle analysis of nitro groups in related acetamides .

How to address discrepancies in crystallographic vs. spectroscopic data?

Q. Advanced

- Hydrogen bonding analysis : Intermolecular interactions (e.g., C–H⋯O) in crystal lattices can shift NMR/IR signals versus solution-state data .

- Dynamic effects : Rotameric equilibria in solution may average NMR signals, whereas crystallography captures static conformations .

- Validation : Cross-reference with computational methods (DFT calculations) to reconcile torsion angles and electronic environments .

What biological activities are associated with this compound?

Q. Basic

- Antimicrobial : Thiazole and oxadiazole derivatives exhibit activity against bacterial/fungal strains via membrane disruption .

- Anticancer : Acetamide scaffolds inhibit kinases or DNA topoisomerases, as seen in quinazolinone analogs .

- Anti-inflammatory : Modulation of COX-2 pathways is hypothesized based on structural analogs .

How to design in vitro assays for pharmacological evaluation?

Q. Advanced

- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) quantify inhibition via ATP competition .

- Microbial testing : Broth microdilution (MIC/MBC) against S. aureus or C. albicans .

What intermediates are pivotal in the synthesis?

Q. Basic

- 4-Phenyl-1,2,5-oxadiazol-3-amine : Forms the core heterocycle via cyclization of nitrile oxides .

- Chloroacetamide intermediates : Enable subsequent etherification or substitution reactions .

- 2-Methylphenol derivatives : Provide the phenoxy moiety for ether bond formation .

How to troubleshoot low yields in the condensation step?

Q. Advanced

- Stoichiometry : Ensure a 1.5:1 molar ratio of base (K₂CO₃) to chloroacetamide to drive etherification .

- Solvent purity : Anhydrous DMF prevents hydrolysis of reactive intermediates .

- Temperature gradients : Gradual heating (25°C → 60°C) minimizes side reactions like oxidation .

What purification strategies are effective for this compound?

Q. Basic

- Recrystallization : Use ethanol or pet-ether to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .

- Drying : Vacuum desiccation ensures residual solvents (e.g., DMF) are eliminated .

How do computational methods aid in studying its bioactivity?

Q. Advanced

- Molecular docking : Predict binding affinities to targets like EGFR (PDB: 1M17) using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity .

What are the stability considerations under varying pH conditions?

Q. Advanced

- Acidic conditions : Hydrolysis of the acetamide bond occurs below pH 3, requiring buffered solutions during assays .

- Basic conditions : Ether bonds may cleave at pH > 10, necessitating inert atmospheres during synthesis .

- Storage : Lyophilized powders at -20°C prevent degradation .

How to validate synthetic purity for publication?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm); >95% purity is standard .

- Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.4%) .

- Melting point : Sharp range (<2°C variation) confirms crystallinity .

What structural analogs show enhanced bioactivity?

Q. Advanced

- Quinazolinone derivatives : Substitution at the 3-position with electron-deficient groups boosts anticancer activity .

- Thiazole-containing analogs : Improved antimicrobial potency via increased lipophilicity .

- Sulfonamide hybrids : Enhanced solubility and kinase inhibition .

How to address solubility challenges in biological assays?

Q. Advanced

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity .

- Surfactants : Polysorbate 80 (0.01%) improves aqueous dispersion .

- Prodrug design : Introduce phosphate esters for in situ hydrolysis .

What safety protocols are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.